Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-oxopropanoate
Description
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-oxopropanoate is a methyl ester derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin scaffold linked to a β-ketopropanoate moiety. This compound is structurally characterized by a fused benzodioxin ring system, which imparts rigidity, and a ketone-ester functional group that enhances reactivity.
Properties
Molecular Formula |
C12H12O5 |
|---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
methyl 3-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-oxopropanoate |
InChI |
InChI=1S/C12H12O5/c1-15-12(14)6-8(13)11-7-16-9-4-2-3-5-10(9)17-11/h2-5,11H,6-7H2,1H3 |
InChI Key |
MNLPWPILNNHRPX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1COC2=CC=CC=C2O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-oxopropanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-oxopropanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and purification techniques would be tailored to ensure the cost-effective and environmentally friendly production of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, including its use as a precursor for drug development, is ongoing.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-oxopropanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate
- Molecular Formula : C₁₃H₁₄O₅
- Molecular Weight : 250.25 g/mol
- Key Differences: The ethyl ester group (vs. Structural similarity otherwise, with identical benzodioxin and β-ketoester motifs.
- Synthesis & Applications : Produced in bulk (100 g scale) by Chemlyte Solutions, suggesting industrial relevance as a precursor or intermediate .
Methyl 2-((3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)propanoate
- Molecular Formula : C₂₃H₂₀O₈ (inferred from structure)
- Molecular Weight : ~436.40 g/mol
- The propanoate chain is linked via an ether oxygen to the chromene, altering hydrolysis kinetics compared to the target compound’s direct β-ketoester linkage.
- Applications : Chromene derivatives are frequently investigated for photophysical properties and anticancer activity .
[2-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbamoylamino)-2-oxoethyl] 3-(Benzenesulfonyl)propanoate
- Molecular Formula : C₂₁H₂₀N₂O₈S
- Molecular Weight : 448.09 g/mol
- Key Differences :
- Contains a sulfonyl group and carbamoyl linkage, increasing molecular complexity and polarity.
- The sulfonyl group enhances metabolic stability compared to the labile ester group in the target compound.
- Applications : Sulfonamide derivatives are common in protease inhibitors or antimicrobial agents .
Dimeric Derivatives (e.g., Compound 3 in )
- Molecular Formula : C₆₂H₆₃O₂₂
- Molecular Weight : 1158.4 g/mol
- Key Differences: Dimeric structure with dual benzodioxin-chromanol units, enabling multi-target interactions. Synthesized via enzymatic methods (24–26% yield) and purified using Sephadex LH-20 columns, highlighting challenges in large-scale production .
- Applications : Such dimers are studied for enhanced bioactivity due to synergistic effects.
Critical Analysis of Structural and Functional Trends
- Ester Group Impact : Methyl/ethyl esters influence lipophilicity and hydrolysis rates. Ethyl esters (e.g., ) may offer better bioavailability but require harsher conditions for saponification.
- Aromatic Systems : Chromene () and dimeric systems () expand π-conjugation, favoring applications in materials science or multi-target therapeutics.
- Functional Group Diversity : Sulfonamides () introduce metabolic stability, whereas ketones (target compound) enhance reactivity for further derivatization.
Biological Activity
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-oxopropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dihydrobenzo[b][1,4]dioxin moiety, which is significant for its biological activity. The structure can be represented as follows:
- Molecular Formula : C₁₄H₁₄O₃
- CAS Number : Not explicitly listed but related compounds can be referenced for synthesis and identification.
Research indicates that derivatives of the dihydrobenzo[b][1,4]dioxin structure often interact with various receptors and enzymes in biological systems. Notably, they have shown activity as:
- Alpha2C Adrenergic Receptor Antagonists : This class of compounds is known to impact neurotransmitter release and can influence conditions like anxiety and depression .
- 5-HT Receptor Modulators : Compounds with similar structures have been evaluated for their binding affinities at serotonin receptors (5-HT1A and 5-HT2A), suggesting potential antidepressant effects .
Table 1: Summary of Biological Activities
Case Studies
- Antidepressant Activity Study : A series of benzoxazole/benzothiazole derivatives were synthesized and evaluated for their antidepressant-like effects using the Forced Swimming Test (FST) and Tail Suspension Test (TST). The results indicated that certain derivatives exhibited significant reductions in immobility time, suggesting potential therapeutic applications in mood disorders .
- Anti-inflammatory Effects : In vitro studies demonstrated that compounds similar to this compound could inhibit the release of pro-inflammatory cytokines such as TNF-a from activated macrophages, indicating a mechanism for reducing inflammation .
Q & A
What are the recommended synthetic routes for Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-oxopropanoate, and how do reaction conditions influence yield?
Synthesis of this compound typically involves multi-step reactions, such as coupling 2,3-dihydrobenzo[b][1,4]dioxin derivatives with β-keto ester precursors. For example, Rh(II)-catalyzed reactions using diazo intermediates (e.g., Methyl 3-[3-(2-benzyloxyethyl)-2-oxo-piperidin-3-yl]-2-diazo-3-oxopropionate) can be adapted, where THF as a solvent and n-BuLi as a base are critical for deprotonation and intermediate stabilization . Reaction temperature (e.g., reflux conditions) and purification methods (e.g., silica gel chromatography) significantly impact yield and purity. Optimization studies suggest that controlled addition of electrophilic agents and inert atmospheres reduce side reactions .
Which characterization techniques are most effective for confirming the structure and purity of this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR can identify the ester carbonyl (δ ~170 ppm), dihydrodioxin protons (δ 4.2–4.5 ppm), and methyl groups (δ 3.6–3.8 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for diazo or sulfur-containing analogs .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in structurally related compounds (e.g., Methyl 3-(4-chlorophenyl)-2-(1,3-dimethyl-2,5-dioxo-imidazolidin-4-yl)-3-oxopropanoate) .
How can reaction conditions be optimized to mitigate competing side reactions during synthesis?
Competing reactions (e.g., hydrolysis of the ester group or oxidation of the dioxin ring) are minimized by:
- Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) stabilize intermediates while reducing nucleophilic attack .
- Catalyst Screening : Rh(II) catalysts enhance regioselectivity in diazo-based syntheses .
- Temperature Control : Low temperatures (0–5°C) suppress unwanted cyclization, while reflux is reserved for coupling steps . Kinetic studies under varying pH and solvent systems are recommended to map reaction pathways .
What strategies resolve contradictions in reported biological activities of structurally similar compounds?
Discrepancies in bioactivity data (e.g., antimicrobial vs. anti-inflammatory effects) arise from differences in substituent positioning. To address this:
- Comparative SAR Analysis : Evaluate analogs like (Z)-methyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate, where methoxy vs. hydroxy groups alter hydrogen bonding and target affinity .
- Dose-Response Profiling : Use standardized assays (e.g., enzyme inhibition IC) to isolate structure-dependent effects .
- Computational Docking : Predict binding modes to receptors (e.g., COX-2) to rationalize observed activity variations .
Which computational methods are suitable for predicting the reactivity of the β-keto ester moiety?
- DFT Calculations : Model electrophilic attack at the β-keto carbonyl using Gaussian or ORCA software, as applied to ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate .
- Molecular Dynamics (MD) : Simulate solvation effects on ester hydrolysis rates .
- QSPR Models : Correlate substituent electronic parameters (Hammett σ) with reaction kinetics .
How can structure-activity relationships (SAR) be systematically studied for derivatives of this compound?
- Fragment-Based Design : Synthesize analogs with modified dioxin rings (e.g., 2,3-dihydrobenzo[b][1,4]dioxin-6-yl vs. 3,4-ethylenedioxyphenyl) to assess ring size effects .
- Bioisosteric Replacement : Substitute the methyl ester with ethyl or isopropyl groups to evaluate steric impacts on biological half-life .
- Pharmacophore Mapping : Overlay active conformations of analogs (e.g., chromenone derivatives) to identify critical hydrogen-bond acceptors .
What purification methods are most effective for isolating this compound from complex reaction mixtures?
- Chromatography : Flash silica gel chromatography with gradient elution (hexane:ethyl acetate) separates esters from polar byproducts .
- Recrystallization : Use ethanol/water mixtures for high-purity crystals, particularly for X-ray-quality samples .
- Distillation : Short-path distillation under reduced pressure isolates volatile intermediates .
What experimental approaches are recommended to investigate the metabolic stability of this compound?
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS .
- Isotope Labeling : Introduce C at the methyl ester to track metabolic cleavage pathways .
- CYP450 Inhibition Studies : Identify enzymes responsible for oxidation using isoform-specific inhibitors .
How does the compound’s electronic configuration influence its role in multi-step synthetic pathways?
The electron-withdrawing dioxin ring and β-keto ester group enhance electrophilicity, enabling:
- Michael Additions : React with nucleophiles (e.g., amines) to form β-substituted derivatives .
- Cycloadditions : Participate in [3+2] or Diels-Alder reactions, as seen in thieno-diazepin analogs .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids, facilitated by palladium catalysts .
What are the key functional groups that dictate stability under varying pH conditions?
- Ester Group : Hydrolyzes under basic conditions (pH >10), forming carboxylic acids .
- Dioxin Ring : Stable in acidic environments but prone to ring-opening oxidation with strong oxidants (e.g., KMnO) .
- β-Keto Moiety : Enolization occurs in polar protic solvents, requiring stabilization with chelating agents (e.g., Mg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
